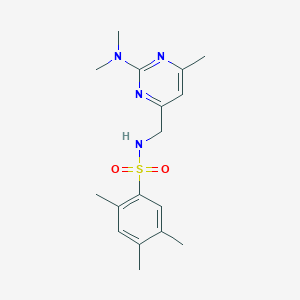

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide

Description

N-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with dimethylamino and methyl groups, linked via a methylene bridge to a 2,4,5-trimethylbenzenesulfonamide moiety. Sulfonamides are historically significant in medicinal chemistry as enzyme inhibitors (e.g., carbonic anhydrase, kinases), and the pyrimidine ring enhances binding to biological targets due to its hydrogen-bonding capabilities. The dimethylamino group may improve solubility and membrane permeability, while the methyl substituents on the benzene ring likely enhance hydrophobic interactions with target proteins .

Properties

IUPAC Name |

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-11-7-13(3)16(8-12(11)2)24(22,23)18-10-15-9-14(4)19-17(20-15)21(5)6/h7-9,18H,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGCODIVKUYKBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=NC(=NC(=C2)C)N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic synthesis process involving the following general steps:

Formation of the pyrimidine ring: : The initial step involves the synthesis of 2-(dimethylamino)-6-methylpyrimidine from suitable starting materials such as methylamine and acetaldehyde through cyclization reactions.

Sulfonamide linkage formation: : The second step involves the formation of 2,4,5-trimethylbenzenesulfonyl chloride from the corresponding sulfonic acid derivative by treating it with thionyl chloride.

Coupling reaction: : The final step is the coupling of 2-(dimethylamino)-6-methylpyrimidine with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, employing advanced techniques such as continuous flow synthesis and automated reaction systems. Optimized reaction conditions, including temperature, pressure, and the use of catalysts, enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, where the dimethylamino group may be oxidized to its corresponding nitroso or nitro derivatives.

Reduction: : The pyrimidine ring can undergo reduction reactions, converting the methyl groups to primary or secondary amines.

Substitution: : The sulfonamide moiety allows for substitution reactions, where the sulfonyl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: : Reagents such as hydrogen peroxide or potassium permanganate.

Reducing agents: : Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: : Use of nucleophiles like ammonia or primary amines.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

This compound has a wide range of applications:

Chemistry: : Used as an intermediate in organic synthesis for the development of novel compounds.

Biology: : Acts as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine: : Has potential therapeutic applications, particularly in the development of antimicrobial agents and inhibitors for specific enzymes.

Industry: : Utilized in the manufacture of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms:

Enzyme inhibition: : It binds to the active sites of enzymes, inhibiting their activity.

Molecular interactions: : It interacts with nucleic acids and proteins, altering their functions and leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound’s structural uniqueness lies in its pyrimidine-sulfonamide hybrid architecture. Below is a comparative analysis with analogous compounds from diverse sources:

Physicochemical Properties

- Target Compound: The dimethylamino group increases basicity (pKa ~8–9), enhancing solubility in acidic environments. The trimethylbenzene moiety elevates logP, favoring membrane permeability .

- Halogenated Analogues (e.g., ): Chloro/fluoro substituents increase logP and binding affinity but may raise toxicity concerns.

- Morpholinyl Derivatives (e.g., ): Morpholine rings improve aqueous solubility through hydrogen bonding, beneficial for oral bioavailability.

Pharmacological Activity

- Sulfonamide-Pyrimidine Hybrids (e.g., ): Often target kinases or carbonic anhydrases due to sulfonamide’s zinc-binding capability.

- Quinoline Derivatives (e.g., ): Commonly used in anticancer or antimicrobial agents; the ethoxy group may prolong half-life.

- Furan-Nitro Compounds (e.g., ): Nitro groups may act as prodrug moieties but pose genotoxicity risks.

Biological Activity

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique combination of a pyrimidine moiety and a sulfonamide structure, which may contribute to its biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 330.388 g/mol

- CAS Number : 1797224-47-5

This compound's structure includes:

- A dimethylamino group

- A methylpyrimidinyl moiety

- A sulfonamide group

The biological activity of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is primarily attributed to its ability to interact with various molecular targets in biological systems. The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens.

- Anticancer Potential : Research indicates that this compound may affect cell proliferation and induce apoptosis in cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with an emphasis on its potential use as an antibiotic agent.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Anticancer Activity

In vitro studies have demonstrated the anticancer properties of this compound against various cancer cell lines. For instance, the compound showed promising results in inhibiting the growth of MCF-7 (breast cancer) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.12 |

| HeLa | 8.34 |

| A549 | 7.56 |

Case Studies

- Breast Cancer Research : A study focused on the effects of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide on MCF-7 cells revealed that the compound induces apoptosis via mitochondrial pathways. The study utilized flow cytometry and western blot analysis to confirm the activation of caspases involved in the apoptotic process.

- Antibacterial Screening : Another investigation assessed the antibacterial activity of this compound against multi-drug resistant strains. The findings highlighted its potential as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.